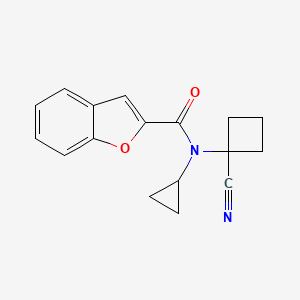
N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide selectively binds to the active site of BTK and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, which are essential for the survival and proliferation of malignant B-cells. This compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its antitumor effects, this compound has also been shown to modulate the immune system by inhibiting B-cell receptor signaling and reducing the production of cytokines and chemokines. This compound has also been shown to have minimal effects on T-cells and natural killer cells, suggesting a favorable safety profile.
実験室実験の利点と制限
One of the major advantages of N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown potent antitumor activity in preclinical models of B-cell malignancies, making it a promising candidate for further development. However, the limitations of this compound include its relatively short half-life and the potential for drug resistance to develop over time.
将来の方向性
There are several future directions for the development of N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide. One direction is to optimize the pharmacokinetic properties of this compound to increase its half-life and improve its bioavailability. Another direction is to investigate the combination of this compound with other targeted therapies or immunotherapies to enhance its antitumor activity. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.
合成法
The synthesis of N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide involves several chemical reactions, including the formation of a cyclobutane ring, a benzofuran ring, and a cyano group. The detailed synthesis method has been described in a patent application by Takeda Pharmaceutical Company Limited (US20150126895A1).
科学的研究の応用
N-(1-Cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. In vivo studies have demonstrated that this compound has potent antitumor activity in xenograft models of CLL and NHL.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-cyclopropyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-11-17(8-3-9-17)19(13-6-7-13)16(20)15-10-12-4-1-2-5-14(12)21-15/h1-2,4-5,10,13H,3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJOHOZJQXYDLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)N(C2CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

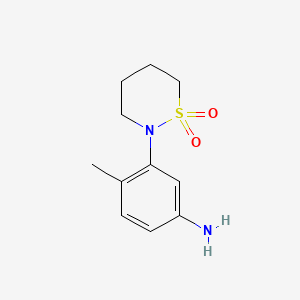

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)
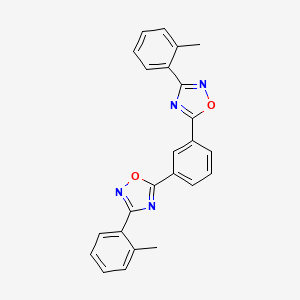

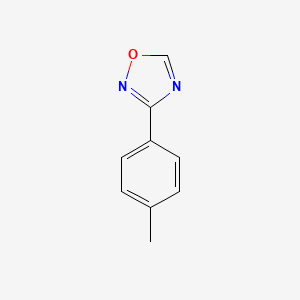
![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)
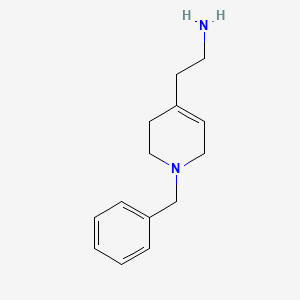

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)
![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)